molecular formula C9H9BrO B1524733 3-(3-Bromophenyl)oxetane CAS No. 1044507-52-9

3-(3-Bromophenyl)oxetane

Cat. No. B1524733
M. Wt: 213.07 g/mol
InChI Key: IKNHAXGIHOUCCX-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)oxetane” is a chemical compound with the CAS Number: 1044507-52-9 . It has a molecular weight of 213.07 and its IUPAC name is 3-(3-bromophenyl)oxetane . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of oxetanes, including “3-(3-Bromophenyl)oxetane”, has been a topic of research in recent years . The synthetic methods reported in the literature often involve engineering of the required substrates, or the use of complex starting materials, including epoxides .


Molecular Structure Analysis

The InChI code for “3-(3-Bromophenyl)oxetane” is 1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-(3-Bromophenyl)oxetane” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat . Its molecular weight is 213.07 .

Scientific Research Applications

1. Synthesis and Reactivity in Medicinal Chemistry

  • Application : Oxetanes, including “3-(3-Bromophenyl)oxetane”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic tool .
  • Method : The synthesis of oxetanes often involves the use of complex starting materials, including epoxides . A method was reported that used the sodium anion of an NTs-sulfoximine . Treating monosubstituted epoxides with dimethyloxosulfonium methyl-ide resulted in oxetanes in good yields .
  • Results : The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

2. Photoredox Method in Organic Synthesis

  • Application : Oxetanes are strained four-membered heterocycles containing an oxygen atom, which are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability .
  • Method : The researchers demonstrate a method to obtain these structures, by mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .
  • Results : The researchers demonstrate application of their methodology to a variety of primary and secondary aliphatic, linear and cyclic alcohols with different functional groups . Reaction with cyclic alcohols and also more complex structures, such as adamantol, leads to the formation of spirocycles .

3. Oxetane Formation through Epoxide Opening

  • Application : Oxetane formation through epoxide opening is a common method used in organic synthesis . This method has been used to access a range of oxetane derivatives .
  • Method : The method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
  • Results : The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .

4. Synthesis of Spirocycles

  • Application : Oxetanes are used in the synthesis of spirocycles . Spirocycles are a type of cyclic compound characterized by two or more rings sharing a single atom .
  • Method : The method involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .
  • Results : The researchers demonstrate application of their methodology to a variety of primary and secondary aliphatic, linear and cyclic alcohols with different functional groups . Reaction with cyclic alcohols and also more complex structures, such as adamantol, leads to the formation of spirocycles .

5. Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide

  • Application : This method involves the formation of oxetanes from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
  • Method : The method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
  • Results : The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .

6. Synthesis of Spirocyclic Azetidine-Oxetane

  • Application : This method involves the generation of a spirocyclic azetidine-oxetane .
  • Method : The method involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation .
  • Results : The researchers demonstrate application of their methodology to a variety of primary and secondary aliphatic, linear and cyclic alcohols with different functional groups . They also demonstrate oxetane formation with more complex alcohols such as pregnenolone or galactose .

Safety And Hazards

The compound has been classified as having acute toxicity when ingested (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and avoiding dust formation and inhalation of vapors, mist, or gas .

Future Directions

Oxetanes, including “3-(3-Bromophenyl)oxetane”, are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Their unique properties make them attractive for the synthesis or late-stage modification of biologically active compounds .

properties

IUPAC Name

3-(3-bromophenyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNHAXGIHOUCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703912
Record name 3-(3-Bromophenyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)oxetane

CAS RN

1044507-52-9
Record name 3-(3-Bromophenyl)oxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044507-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.7 g of 3-bromophenylboronic acid, 219 mg of NiI2, 4.3 g of sodium bis(trimethylsilyl)amide, and 106 mg of trans-2-aminocyclohexanol hydrochloride were added to 14 ml of anhydrous 2-propanol and oxygen removed by passing argon through the mixture for 10 minutes. Then, a solution of 2.2 g of 3-iodo-oxetane in 1 ml of anhydrous 2-propanol was added and the mixture kept at 80° C. under microwave irradiation for 50 minutes. The mixture was then evaporated, distributed between 100 ml of water and 100 ml of EA, and the aqueous layer extracted twice using 20 ml of EA each. The organic layer was then dried using MgSO4 and evaporated. Chromatography on silica gel using EA/HEP 1:4 yielded 1.4 g of the title compound, colorless oil. Rf (EA/HEP 1:4)=0.27
Quantity
4.7 g
Type
reactant
Reaction Step One
[Compound]
Name
NiI2
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MAJ Duncton, MA Estiarte, D Tan, C Kaub… - Organic …, 2008 - ACS Publications
The oxetan-3-yl and azetidin-3-yl substituents have previously been identified as privileged motifs within medicinal chemistry. An efficient approach to installing these two modules into …
Number of citations: 80 pubs.acs.org

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